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2'-Deoxyguanosine-5'-triphosphate - 2564-35-4

2'-Deoxyguanosine-5'-triphosphate

Catalog Number: EVT-512227
CAS Number: 2564-35-4
Molecular Formula: C10H16N5O13P3
Molecular Weight: 507.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-Deoxyguanosine-5'-triphosphate (2'-Deoxyguanosine-5'-triphosphate) is a naturally occurring deoxyribonucleoside triphosphate, a fundamental building block of DNA. [] It plays a crucial role in DNA replication and repair by providing the guanine base for incorporation into the growing DNA chain. [] 2'-Deoxyguanosine-5'-triphosphate also serves as a substrate for various enzymes involved in DNA metabolism, including DNA polymerases, reverse transcriptases, and DNA repair enzymes. [, ] The levels of 2'-Deoxyguanosine-5'-triphosphate within the cell are tightly regulated to maintain genomic integrity and ensure accurate DNA replication. []

Source and Classification

dGTP is classified as a deoxynucleoside triphosphate, which includes three other nucleotides: deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). It is synthesized from deoxyguanosine monophosphate (dGMP) through enzymatic phosphorylation or chemical methods .

Synthesis Analysis

Methods

The synthesis of dGTP can occur via two primary methods: enzymatic synthesis and chemical phosphorylation.

  1. Enzymatic Synthesis: This method utilizes specific enzymes to convert dGMP into dGTP by adding two phosphate groups. This process is highly efficient and minimizes impurities, making it suitable for laboratory applications such as polymerase chain reaction (PCR) .
  2. Chemical Phosphorylation: In this approach, chemical reagents are used to add phosphate groups to dGMP. While this method can be faster, it often results in lower purity levels compared to enzymatic synthesis due to potential contaminants .

Technical Details

The enzymatic synthesis typically involves the use of kinases that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to dGMP. The reaction conditions, such as pH and ion concentration, significantly affect the efficiency and yield of dGTP production .

Molecular Structure Analysis

Structure

The structure of dGTP features:

  • A guanine base attached to a deoxyribose sugar.
  • Three phosphate groups connected by phosphoanhydride bonds.

The absence of a hydroxyl group at the 2' position of the sugar distinguishes dGTP from its ribonucleoside counterpart, guanosine triphosphate (GTP) .

Data

  • Molecular Formula: C10H16N5O13P3\text{C}_{10}\text{H}_{16}\text{N}_{5}\text{O}_{13}\text{P}_{3}
  • Molecular Weight: 507.181 g/mol
  • CAS Number: 2564-35-4 .
Chemical Reactions Analysis

Reactions

dGTP participates in several key biochemical reactions:

  • DNA Replication: During DNA synthesis, dGTP is incorporated into the growing DNA strand by DNA polymerase enzymes. The reaction involves the removal of two phosphates from dGTP, forming deoxyguanosine monophosphate (dGMP) and releasing energy necessary for DNA strand elongation .
  • Phosphodiester Bond Formation: The 5' phosphate group of dGMP attaches to the 3' hydroxyl group of an existing nucleotide in the growing chain, creating a phosphodiester bond.

Technical Details

The efficiency of incorporation varies based on ionic conditions and enzyme specificity. For instance, studies have shown that under certain conditions, dGTP can be incorporated into DNA strands more efficiently than other nucleotides like dATP or dTTP .

Mechanism of Action

Process

The mechanism by which dGTP functions in DNA synthesis involves several steps:

  1. Binding: The enzyme DNA polymerase binds to the template DNA strand.
  2. Nucleotide Incorporation: The enzyme facilitates the addition of dGTP to the growing DNA strand.
  3. Phosphodiester Bond Formation: This process releases pyrophosphate (PPi), which provides energy for further elongation.

Data indicates that variations in ionic strength and pH can significantly influence the efficiency of nucleotide incorporation during this process .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to slightly yellow solution.
  • Solubility: Highly soluble in water; solubility can be enhanced using lithium salts compared to sodium salts .

Chemical Properties

  • Stability: Sensitive to hydrolysis; thus, storage conditions must be optimized to maintain its integrity.
  • Spectroscopic Properties: Exhibits an absorbance maximum around 245 nm when dissolved in Tris-HCl buffer at pH 7.5 .
Applications

dGTP has numerous scientific applications:

  • DNA Replication Studies: Essential for understanding mechanisms involved in DNA replication and repair.
  • Polymerase Chain Reaction (PCR): Used extensively in molecular biology for amplifying specific DNA sequences.
  • Mutagenesis Studies: Employed in experiments aimed at understanding genetic mutations and their implications in various biological processes .
Enzymatic Roles in Nucleic Acid Biosynthesis

dGTP as a Substrate in DNA Polymerase-Catalyzed Replication Mechanisms

dGTP serves as an essential substrate for DNA polymerases during template-directed DNA synthesis. The incorporation mechanism involves nucleophilic attack by the 3′-hydroxyl group of the terminal primer nucleotide on the α-phosphate of incoming dGTP. This reaction forms a phosphodiester bond while releasing pyrophosphate (PPi), with the energy for bond formation derived from dGTP’s phosphoanhydride bond cleavage [1] [6]. DNA polymerases exhibit stringent base-pairing specificity, ensuring dGTP incorporation occurs almost exclusively opposite template cytosine residues through triple hydrogen bonding (two H-bond donors and one acceptor from guanine). Structural analyses of DNA polymerase β reveal how the enzyme’s "N-subdomain" (fingers subdomain) undergoes conformational closure upon correct dGTP binding, precisely positioning catalytic residues and metal ions (Mg²⁺) for efficient phosphoryl transfer [2]. The fidelity of this process is further enhanced by the enzyme’s ability to discriminate against incorrect nucleotides through kinetic checkpoints before and after phosphodiester bond formation.

Table 1: DNA Polymerases Utilizing dGTP in Replication and Repair

PolymeraseFamilyPrimary FunctiondGTP Incorporation Rate (kpol, s⁻¹)
Pol βXBase excision repair2-10 [2]
Pol νATranslesion synthesis0.05-0.2 [7]
Klenow fragmentABacterial replication20-50 [7]

Kinetic Analysis of dNTP Incorporation Fidelity in DNA Synthesis

The fidelity of DNA synthesis is governed by kinetic parameters governing correct versus incorrect dNTP incorporation. Pre-steady-state kinetic analyses reveal dGTP incorporation opposite cytosine occurs with ~15-fold higher efficiency (kpol/Kd) than dTTP misincorporation opposite guanine in high-fidelity polymerases like Klenow fragment. In contrast, human Pol ν exhibits unusually high error rates for G-dTTP mispairs due to minimal differences in kpol between correct (dCTP) and incorrect (dTTP) nucleotide incorporation opposite template guanine in specific sequence contexts [7]. Kinetic signatures also shift dramatically at damaged template sites: Opposite 8-oxo-7,8-dihydroguanine (8-oxoG), Escherichia coli Pol I incorporates dCTP with a kcat 5-fold higher than for dATP, but the Km for dATP is 3-fold lower than for dCTP, partially compensating for the rate difference [3]. Furthermore, phosphorothioate analogs of dCTP and dATP exhibit reduced incorporation rates opposite 8-oxoG, indicating chemistry (phosphodiester bond formation) is rate-limiting for both correct and incorrect insertion at this lesion [3].

Table 2: Kinetic Parameters for Nucleotide Incorporation Opposite Guanine and 8-oxoG

Template BasedNTPPolymerasekpol (s⁻¹)Kd (μM)kpol/Kd (μM⁻¹s⁻¹)
GuaninedCTPKlenow45 ± 312 ± 23.75 [7]
GuaninedTTPKlenow0.15 ± 0.0285 ± 150.0018 [7]
GuaninedCTPPol ν0.18 ± 0.03210 ± 400.00086 [7]
GuaninedTTPPol ν0.17 ± 0.02180 ± 300.00094 [7]
8-oxoGdCTPPol I (exo-)0.8 ± 0.1110 ± 200.0073 [3]
8-oxoGdATPPol I (exo-)0.16 ± 0.0235 ± 50.0046 [3]

Allosteric Modulation of Ribonucleotide Reductase Activity by dGTP

Ribonucleotide reductase (RNR) catalyzes the de novo synthesis of deoxyribonucleotides, including dGTP, via reduction of ribonucleoside diphosphates. Crucially, dGTP also serves as a key allosteric regulator of RNR activity. Class Ia RNRs possess two distinct regulatory sites: the specificity site (s-site) and the activity site (a-site). Binding of dGTP to the s-site stimulates the reduction of adenosine diphosphate (ADP) to dADP, the precursor to dATP and dGTP itself, creating a feedback loop [4] [8] [10]. Simultaneously, dGTP binding to the a-site modulates overall enzyme activity. While ATP activates RNR, dATP binding to the a-site universally inhibits class I RNRs by inducing oligomerization into inactive complexes. However, the Pseudomonas aeruginosa class I RNR exhibits a unique regulatory mechanism: dGTP (and dATP) binding induces formation of an inactive α₄ complex. Each α subunit in this enzyme binds up to three dATP molecules due to a duplicated ATP cone domain, a feature absent in E. coli (α₄β₄ complex) or eukaryotic (α₆ complex) RNRs [4] [8]. ATP counteracts inhibition by displacing dATP/dGTP from the a-site, demonstrating that the cellular ATP/(dATP+dGTP) ratio critically controls deoxyribonucleotide production flux.

Table 3: dGTP-Mediated Regulation of Ribonucleotide Reductases

RNR Class/OrganismEffector SitedGTP Binding EffectInhibited Complex
Class Ia (E. coli)Specificity (s)Stimulates ADP reduction-
Class Ia (E. coli)Activity (a)Inhibits (as dATP analog)α₄β₄ [8]
Class Ia (Human)Activity (a)Inhibits (as dATP analog)α₆ [8]
Class Ia (P. aeruginosa)Activity (a)Inhibitsα₄ [4]

dGTP-Dependent Regulation of Mitochondrial DNA Replication via Salvage Pathways

Mitochondrial DNA (mtDNA) replication relies heavily on a dedicated deoxyribonucleoside salvage pathway within the mitochondrial matrix, as de novo dNTP synthesis occurs cytoplasmically. dGTP is generated from deoxyguanosine (dG) via sequential phosphorylation: First, deoxyguanosine kinase (DGUOK) phosphorylates dG to dGMP. Subsequent steps involve poorly characterized mitochondrial monophosphate kinases and nucleoside diphosphate kinases to form dGDP and finally dGTP [5] [9]. Computational modeling reveals the intrinsic kinetic limitations of this pathway: The Km values of salvage enzymes (e.g., DGUOK Km for dG ≈ 20-100 µM) are significantly higher than the estimated sub-micromolar physiological concentrations of deoxyribonucleosides within mitochondria. Consequently, the predicted dGTP output from salvage alone is insufficient to support rapid mtDNA replication (completion within 1-2 hours). Simulations indicate that replicating mtDNA within 2 hours requires substantial import of cytosolic dNTPs (or possibly dNDPs), supplying approximately two-thirds of the total dGTP (and other dNTP) pool [9]. This dependency explains why mutations in DGUOK cause severe mtDNA depletion syndromes; reduced salvage flux cannot be compensated sufficiently by cytosolic import in certain cell types. Pharmacological strategies to bypass DGUOK deficiency involve administering deoxyribonucleosides (e.g., deoxyguanosine) to saturate the impaired salvage pathway and boost mitochondrial dGTP levels [5].

Table 4: Key Enzymes in Mitochondrial dGTP Salvage

EnzymeAbbreviationReaction CatalyzedKm (dG/dG-derived substrate)Limitation
Deoxyguanosine kinaseDGUOKdG + ATP → dGMP + ADP~20-100 µM (dG) [9]Low substrate affinity
(Putative) dGMP kinase-dGMP + ATP → dGDP + ADPUnknownEnzyme identity unclear
Nucleoside diphosphate kinaseNME4dGDP + ATP → dGTP + ADPLow Km [9]Localization potentially intermembrane space

Properties

CAS Number

2564-35-4

Product Name

dGTP

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1

InChI Key

HAAZLUGHYHWQIW-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

deoxy-GTP
deoxyguanosine triphosphate
deoxyguanosine triphosphate, 3H-labeled
dGTP

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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